(2R)-Octyl-alpha-hydroxyglutarate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl-2-Hydroxyglutarate typically involves the esterification of 2-Hydroxyglutarate with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of (2R)-Octyl-2-Hydroxyglutarate follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-Octyl-2-Hydroxyglutarate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted esters.
Scientific Research Applications
(2R)-Octyl-2-Hydroxyglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is used to investigate the role of 2-Hydroxyglutarate in cellular metabolism and signaling.
Medicine: It is used in cancer research to study the effects of IDH1 and IDH2 mutations on cellular processes.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
(2S)-Octyl-2-Hydroxyglutarate: The S-isomer of 2-Hydroxyglutarate.
Octyl-2-Hydroxyglutarate: The non-chiral form of the compound.
(2R)-Octyl-2-Hydroxyglutarate Sodium: The sodium salt form of the compound
Uniqueness
(2R)-Octyl-2-Hydroxyglutarate is unique due to its high cellular uptake and specific inhibition of α-ketoglutarate-dependent dioxygenases. This makes it particularly useful in studying the effects of IDH1 and IDH2 mutations in cancer cells .
Properties
IUPAC Name |
(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-Octyl-2-HG exert its anti-tumor effect in myelodysplastic syndromes (MDS)?
A: (2R)-Octyl-2-HG, a cell-permeable derivative of R-2-hydroxyglutarate (R-2HG), exhibits anti-tumor activity in MDS primarily by inducing a form of programmed cell death called necroptosis. [] The research suggests that (2R)-Octyl-2-HG increases the expression of RIPK1, a key protein involved in the necroptosis pathway. [] This increased RIPK1 then interacts with caspase 8, leading to the phosphorylation of MLKL and ultimately resulting in necroptosis. [] The study also observed that this necroptosis occurs earlier than apoptosis in MDS cells treated with (2R)-Octyl-2-HG. []
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